(Rac)-trans Jasmonic acid-d3
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Overview
Description
(Rac)-trans Jasmonic acid-d3 is a deuterium-labeled analog of jasmonic acid, a plant hormone that plays a crucial role in plant growth, development, and stress responses. The deuterium labeling allows for the tracking and study of jasmonic acid’s metabolic pathways and mechanisms in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-trans Jasmonic acid-d3 typically involves the incorporation of deuterium into the jasmonic acid molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in jasmonic acid with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of jasmonic acid, ensuring that the final product contains deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium into the jasmonic acid molecule.
Chemical Reactions Analysis
Types of Reactions
(Rac)-trans Jasmonic acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to jasmonic acid derivatives through oxidation reactions.
Reduction: Reduction of jasmonic acid to its corresponding alcohol.
Substitution: Substitution reactions where functional groups on the jasmonic acid molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various jasmonic acid derivatives, such as methyl jasmonate and jasmonic acid conjugates, which have distinct biological activities and applications.
Scientific Research Applications
(Rac)-trans Jasmonic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of jasmonic acid.
Biology: Helps in studying the role of jasmonic acid in plant growth, development, and stress responses.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the fragrance industry due to its role as a constituent of essential oils.
Mechanism of Action
The mechanism of action of (Rac)-trans Jasmonic acid-d3 involves its interaction with specific molecular targets and pathways in plants. Jasmonic acid and its derivatives bind to receptors and activate signaling pathways that regulate gene expression, leading to various physiological responses. These pathways include:
Jasmonate Signaling Pathway: Involves the perception of jasmonic acid by receptors, leading to the activation of transcription factors and the expression of jasmonate-responsive genes.
Crosstalk with Other Hormones: Jasmonic acid interacts with other plant hormones, such as salicylic acid and ethylene, to modulate plant responses to biotic and abiotic stresses.
Comparison with Similar Compounds
(Rac)-trans Jasmonic acid-d3 can be compared with other similar compounds, such as:
Methyl Jasmonate: A methyl ester derivative of jasmonic acid with similar biological activities.
Jasmonic Acid Isoleucine Conjugate: A conjugate of jasmonic acid with isoleucine, which plays a role in jasmonate signaling.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid with distinct biological functions.
Properties
Molecular Formula |
C13H20O3 |
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Molecular Weight |
227.31 g/mol |
IUPAC Name |
methyl 2-[(1R,2R)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m1/s1/i1D3 |
InChI Key |
GEWDNTWNSAZUDX-WKJAJORKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
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